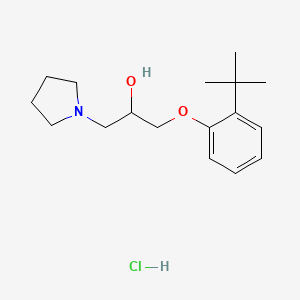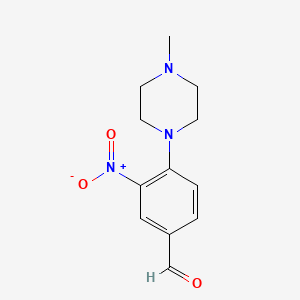
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Atenolol, is a β1-selective adrenergic receptor antagonist that is commonly used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Atenolol has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by blocking the β1-adrenergic receptors in the heart, which reduces the sympathetic nervous system's stimulation of the heart and decreases heart rate and contractility. This results in a decrease in blood pressure and a reduction in the workload of the heart.
Biochemical and Physiological Effects
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects on the body. It can reduce the production of renin, which is involved in the regulation of blood pressure, and can also decrease the release of norepinephrine, a neurotransmitter involved in the sympathetic nervous system's regulation of heart rate and blood pressure. 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to improve endothelial function, which can lead to improved cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also highly selective for the β1-adrenergic receptor, which makes it a useful tool for studying the effects of β1-receptor blockade on cardiovascular function. However, atenolol has some limitations, including its lack of selectivity for other adrenergic receptors and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research involving atenolol. One potential area of study is the use of atenolol in combination with other drugs for the treatment of cardiovascular diseases. Another area of research is the development of more selective β1-adrenergic receptor antagonists that can provide greater therapeutic benefits with fewer side effects. Additionally, the potential use of atenolol in the prevention of cardiovascular events in high-risk patients warrants further investigation.
Synthesemethoden
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-tert-butylphenol with epichlorohydrin to form 1-(2-tert-butylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to form 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol, which is subsequently converted to the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been used in various scientific research studies, particularly in the field of cardiovascular medicine. It has been shown to effectively reduce blood pressure and heart rate in patients with hypertension, and can also improve exercise tolerance in patients with angina pectoris. 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been studied for its potential use in the prevention of cardiovascular events such as heart attacks and strokes.
Eigenschaften
IUPAC Name |
1-(2-tert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)15-8-4-5-9-16(15)20-13-14(19)12-18-10-6-7-11-18;/h4-5,8-9,14,19H,6-7,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGYFXDTIKEAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride | |
CAS RN |
471916-80-0 |
Source


|
| Record name | 1-Pyrrolidineethanol, α-[[2-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471916-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)



![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)